- H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groups, RSC Advances, 2013, 3(20), 7321-7329

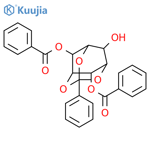

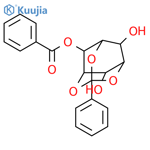

Cas no 865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-)

865534-12-9 structure

Nome do Produto:myo-Inositol, 1,3,5-O-(phenylmethylidyne)-

N.o CAS:865534-12-9

MF:C13H14O6

MW:266.246664524078

CID:5597187

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Propriedades químicas e físicas

Nomes e Identificadores

-

- 1,3,5-O-(Phenylmethylidyne)-myo-inositol

- myo-Inositol 1,3,5-orthobenzoate

- 1,3,5-O-(Phenylmethylidyne)-myo-inositol (ACI)

- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-

-

- Inchi: 1S/C13H14O6/c14-7-10-8(15)12-9(16)11(7)18-13(17-10,19-12)6-4-2-1-3-5-6/h1-5,7-12,14-16H/t7-,8-,9-,10?,11?,12?,13?

- Chave InChI: WOBHRXCFLKNURW-VNOUZBAXSA-N

- SMILES: C1=CC=CC=C1C12OC3[C@H](O)C([C@H](C(O1)[C@@H]3O)O)O2

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Método de produção

Método de produção 1

Condições de reacção

1.1C:H2SO4 (silica-supported sulfuric acid (solid acid), S:DMSO, 0.5 h, 60°C, 400 mbar

1.2R:NaHCO3, S:H2O

1.2R:NaHCO3, S:H2O

Referência

Método de produção 2

Condições de reacção

1.1C:H2SO4, S:DMSO, rt; 10-12 h, 70-80°C

Referência

- Design, synthesis and biological evaluation of new Myo-inositol derivatives as potential RAS inhibitors, Bioorganic & Medicinal Chemistry Letters, 2020, 30(16), 127290

Método de produção 3

Condições de reacção

1.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C

Referência

- Rapid and efficient routes to phosphatidylinositol 3,4,5-trisphosphates via myo-inositol orthobenzoate, Tetrahedron Letters, 2007, 48(11), 1923-1926

Método de produção 4

Condições de reacção

1.1C:D-Camphorsulfonic acid, S:DMF, 140°C

1.2R:Et3N, neutralized; cooled

1.2R:Et3N, neutralized; cooled

Referência

- Chiral desymmetrization of myo-inositol 1,3,5-orthobenzoate gives rapid access to precursors for second messenger analogs, Tetrahedron: Asymmetry, 2006, 17(2), 171-174

Método de produção 5

Condições de reacção

Referência

- Identical Molecular Strings Woven Differently by Intermolecular Interactions in Dimorphs of myo-Inositol 1,3,5-Orthobenzoate, Crystal Growth & Design, 2005, 5(5), 1977-1982

Método de produção 6

Condições de reacção

1.1R:DL-Camphorsulfonic acid, S:DMSO, 5 h, 80°C, 250 mbar

Referência

- Synthesis of 2-diphospho-myo-inositol 1,3,4,5,6-pentakisphosphate and a photocaged analogue, Organic & Biomolecular Chemistry, 2016, 14(24), 5559-5562

Método de produção 7

Condições de reacção

1.1R:D-Camphorsulfonic acid, S:DMSO

Referência

- Synthesis of Unsymmetric Diphospho-Inositol Polyphosphates, Angewandte Chemie, 2013, 52(27), 6912-6916

Método de produção 8

Condições de reacção

1.1S:DMSO

Referência

- Desymmetrization of myo-inositol derivatives by lanthanide catalyzed phosphitylation with C2-symmetric phosphites, Bioorganic & Medicinal Chemistry, 2015, 23(12), 2854-2861

Método de produção 9

Condições de reacção

1.1R:D-Camphorsulfonic acid, S:DMSO, 3 h, 80°C, 30-40 mbar

Referência

- Regioselective hydrolysis of myo-inositol 1,3,5-orthobenzoate via a 1,2-bridged 2'-phenyl-1',3'-dioxolan-2'-ylium ion provides a rapid route to the anticancer agent Ins(1,3,4,5,6)P5, Chemical Communications (Cambridge, 2006, (28), 2989-2991

Método de produção 10

Condições de reacção

1.1C:D-Camphorsulfonic acid, S:DMSO, 3 h, 60-80°C; cooled

1.2R:Et3N, rt

1.2R:Et3N, rt

Referência

- Regioselective Opening of myo-Inositol Orthoesters: Mechanism and Synthetic Utility, Journal of Organic Chemistry, 2013, 78(6), 2275-2288

Método de produção 11

Condições de reacção

1.130 min, 190-195°C

1.2R:Disodium carbonate, 12 h, 190-195°C

1.2R:Disodium carbonate, 12 h, 190-195°C

Referência

- Investigating organization of molecules that facilitates intermolecular acyl transfer in crystals: reactivity and x-ray structures of O-benzoyl-myo-inositol 1,3,5-orthoesters, European Journal of Organic Chemistry, 2007, (7), 1153-1159

Método de produção 12

Condições de reacção

1.1C:Pd(OH)2, S:MeOH, 72 h, reflux

2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C

2.1C:D-Camphorsulfonic acid, S:DMSO, 5 h, 80°C

Referência

- Elaboration of the ether cleaving ability and selectivity of the classical Pearlman's catalyst [Pd(OH)2/C]: concise synthesis of a precursor for a myo-inositol pyrophosphate, Tetrahedron, 2012, 68(47), 9769-9776

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Raw materials

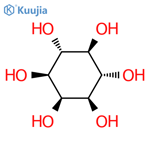

- i-Inositol

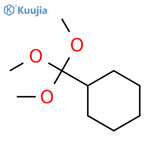

- Trimethyl orthobenzoate

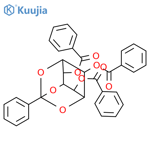

- 6,8,9-tris(benzyloxy)-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decane

- myo-Inositol, 1,3,5-O-(phenylmethylidyne)-, 2,4-dibenzoate

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Preparation Products

myo-Inositol, 1,3,5-O-(phenylmethylidyne)- Literatura Relacionada

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860

865534-12-9 (myo-Inositol, 1,3,5-O-(phenylmethylidyne)-) Produtos relacionados

- 2229642-54-8(4-(3-fluoropyridin-4-yl)but-3-en-2-one)

- 1355247-36-7(2-(2-Carboxyphenyl)-5-fluorobenzoic acid)

- 902038-90-8(1-5-tert-butyl-3-(4-methylphenyl)pyrazolo1,5-apyrimidin-7-yl-4-methylpiperazine)

- 1187339-06-5(Methyl 5-(2-Chlorophenyl)-1H-pyrazole-3-carboxylate)

- 2228999-85-5(3-(2,3-dihydro-1,4-benzodioxin-2-yl)-3,3-difluoropropan-1-amine)

- 2608913-21-7((5S)-5-(trifluoromethyl)piperidin-2-one)

- 380552-20-5(Ethyl 2-[[3-(4-butoxy-3-methoxyphenyl)-2-cyano-1-oxo-2-propen-1-yl]amino]benzoate)

- 887900-48-3(N-(4-acetamidophenyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 2172190-81-5(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidooxy}-3-methoxypropanoic acid)

- 1342109-79-8(1-Chloromethanesulfonyl-3-methylpiperidine)

Fornecedores recomendados

Jinan Hanyu Chemical Co.,Ltd.

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Synrise Material Co. Ltd.

Membro Ouro

CN Fornecedor

A granel

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Tiancheng Chemical (Jiangsu) Co., Ltd

Membro Ouro

CN Fornecedor

A granel